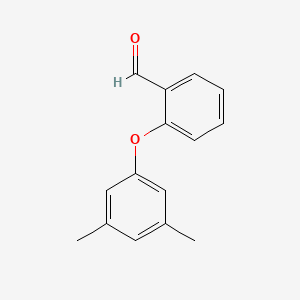

4-(2,4-Dichlorophenoxy)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-Dichlorophenoxy)benzonitrile is a compound that is structurally related to various herbicides and pharmaceutical intermediates. It is part of a broader class of chlorophenoxy and benzonitrile derivatives, which have been extensively studied due to their biological activity and potential applications in medicine and agriculture .

Synthesis Analysis

The synthesis of related benzonitrile compounds often involves multi-step reactions, starting from simple precursors. For instance, 2,6-Bis(4-chloroformylphenoxyl) benzonitrile is synthesized through a condensation reaction of difluorobenzonitrile with p-hydroxybenzoic acid, followed by a reaction with sulfuryl dichloride . Similarly, 4-(2,4-Dichlorophenoxy)phenol, a related compound, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is characterized by the presence of a benzonitrile moiety and various substituents that influence their physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques to determine the structure and conformation of these compounds .

Chemical Reactions Analysis

Benzonitrile derivatives undergo a variety of chemical reactions, including cycloadditions and nucleophilic substitutions. For example, benzonitrile oxide can undergo 1,3-dipolar cycloaddition with substituted furanones to form isoxazolinespirodihydrofuranones . Nucleophilic substitution reactions are also prevalent, as seen in the synthesis of 4-(1-benzotriazolyl)-5-(4-tritylphenoxy)phthalonitrile, where bromine and nitro groups are substituted .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and interaction with other molecules. The study of 4-chloro-5-(2-phenoxyethoxy)phthalonitrile and its fluorinated analogue demonstrates how Cl···π interactions can influence the conformation of the molecules . Additionally, the liquid crystalline behavior and photophysical properties of certain benzonitrile derivatives are of interest due to their potential applications in optoelectronic devices .

科学的研究の応用

Environmental Impact and Treatment

Toxicity and Environmental Behavior : Studies on 2,4-D, a related compound, show its widespread use in agriculture and the potential risks it poses to the environment and non-target species. Research emphasizes the need for understanding its toxicology, mutagenicity, and environmental fate to mitigate its impacts (Zuanazzi, Ghisi, & Oliveira, 2020) Chemosphere.

Sorption to Environmental Matrices : Sorption studies indicate that 2,4-D and related phenoxy herbicides adhere to soils, organic matter, and minerals, which affects their mobility and persistence in the environment. The interaction with soil components like organic matter and iron oxides is crucial for understanding their environmental distribution (Werner, Garratt, & Pigott, 2012) Journal of Soils and Sediments.

Wastewater Treatment : The production of pesticides including compounds like 2,4-D generates wastewater containing toxic pollutants. Biological processes and activated carbon treatments have shown promise in removing these compounds effectively, highlighting the importance of efficient wastewater treatment technologies (Goodwin et al., 2018) Environment International.

Biodegradation and Remediation

Microbial Biodegradation : Research into the degradation of 2,4-D by microorganisms offers insights into remediation strategies that can minimize environmental pollution and protect public health. The role of microorganisms in breaking down 2,4-D and its metabolites underscores the potential for bioremediation approaches (Magnoli et al., 2020) Environmental Science and Pollution Research.

Impact on Aquatic Environments : The release of chlorophenols, including 2,4-D and its derivatives, into aquatic systems has been evaluated for their toxicity to fish and potential for bioaccumulation. This research underscores the necessity of monitoring and regulating emissions to safeguard aquatic life (Krijgsheld & Gen, 1986) Chemosphere.

Safety And Hazards

特性

IUPAC Name |

4-(2,4-dichlorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIAUSRLITERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363428 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenoxy)benzonitrile | |

CAS RN |

24789-52-4 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluorophenyl)amino]nicotinic acid](/img/structure/B1299657.png)

![N-[(3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B1299658.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine](/img/structure/B1299672.png)

![2-[(2-Oxopropyl)thio]benzoic acid](/img/structure/B1299682.png)

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)